3-(2-methylphenyl)-7-phenyl-2-sulfanyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one
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Overview
Description
3-(2-methylphenyl)-7-phenyl-2-sulfanyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes a pyrrolo[3,2-d]pyrimidine core with various substituents. It has garnered interest in the scientific community due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methylphenyl)-7-phenyl-2-sulfanyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid or triethyl orthoformate . Another approach includes the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene to produce β-keto amides, which are then cyclized to form the desired pyrrolopyrimidine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
3-(2-methylphenyl)-7-phenyl-2-sulfanyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the pyrrolopyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Mechanism of Action
The exact mechanism of action of 3-(2-methylphenyl)-7-phenyl-2-sulfanyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes or receptors, to exert its biological effects . Further research is needed to elucidate the detailed mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidines: These compounds share a similar core structure and have been studied for their biological activities.
Pyrido[2,3-d]pyrimidines: These derivatives also exhibit diverse pharmacological properties.
Pyrazolo[3,4-d]pyrimidines: Known for their potential as therapeutic agents.
Uniqueness
3-(2-methylphenyl)-7-phenyl-2-sulfanyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one stands out due to its specific substituents, which may confer unique biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C19H15N3OS |
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Molecular Weight |
333.4 g/mol |
IUPAC Name |
3-(2-methylphenyl)-7-phenyl-2-sulfanylidene-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C19H15N3OS/c1-12-7-5-6-10-15(12)22-18(23)17-16(21-19(22)24)14(11-20-17)13-8-3-2-4-9-13/h2-11,20H,1H3,(H,21,24) |
InChI Key |
BPEULQDHHORMKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)NC2=S |
Origin of Product |
United States |
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